1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Overview
Description
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfonyl group, and a trifluoromethyl group attached to a piperidine ring
Mechanism of Action
Action Environment
The action, efficacy, and stability of 1-[(2-nitrophenyl)sulfonyl]-3-(trifluoromethyl)piperidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active .
Preparation Methods
One common synthetic route involves the use of radical trifluoromethylation, which has been extensively studied for its efficiency in introducing trifluoromethyl groups into organic molecules . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and cost-effectiveness. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of 1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine.
Chemical Reactions Analysis
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)sulfonyl-3-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)azetidine: Contains a smaller ring structure, which can affect its stability and reactivity.
1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)pyrrolidine: Similar structure but with a different ring size, leading to variations in its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly enhances the compound’s chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-4-3-7-16(8-9)22(20,21)11-6-2-1-5-10(11)17(18)19/h1-2,5-6,9H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLLFVAEUVXDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332553 | |
Record name | 1-(2-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301858-61-7 | |
Record name | 1-(2-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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